molecular formula C16H22F3N3O2 B8727366 tert-Butyl {1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbamate CAS No. 821768-17-6

tert-Butyl {1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbamate

Cat. No. B8727366
Key on ui cas rn: 821768-17-6
M. Wt: 345.36 g/mol
InChI Key: BXFNBLCQHPNDKZ-UHFFFAOYSA-N
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Patent
US07632838B2

Procedure details

A mixture of 4-(tertbutoxycarbonylamino)piperidine (1.0 g, 5.0 mmol), 2-chloro-4-trifluoromethylpiperidine (3.6 g, 20.0 mmol), DIEA (6.0 mL, 30.0 mmol), and dioxane (2.0 mL) was heated in a microwave reactor at 150° C. for 2 h. the mixture was cooled, diluted with CH2Cl2 (50 mL), and poured in 1N HCl (100 mL). The aqueous phase was extracted with CH2Cl2 (2×100 mL). The combined organic extracts were washed with H2O and brine, dried (MgSO4), and concentrated. Purification by SiO2 chromatography afforded the tert-butyl carbamate (1.39 g), a pale yellow oil, in 80% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Name
2-chloro-4-trifluoromethylpiperidine
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].ClC1CC([C:22]([F:25])([F:24])[F:23])CCN1.CC[N:28]([CH:32]([CH3:34])C)[CH:29]([CH3:31])C.O1CCOC[CH2:36]1>C(Cl)Cl.Cl>[F:23][C:22]([F:25])([F:24])[C:34]1[C:32]([N:12]2[CH2:11][CH2:10][CH:9]([NH:8][C:6](=[O:7])[O:5][C:1]([CH3:4])([CH3:2])[CH3:3])[CH2:14][CH2:13]2)=[N:28][CH:29]=[CH:31][CH:36]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CCNCC1
Name
2-chloro-4-trifluoromethylpiperidine
Quantity
3.6 g
Type
reactant
Smiles
ClC1NCCC(C1)C(F)(F)F
Name
Quantity
6 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2 (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by SiO2 chromatography

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C(=NC=CC1)N1CCC(CC1)NC(OC(C)(C)C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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